REACTION_CXSMILES
|
CN(C)/[CH:3]=[CH:4]/[C:5]1[NH:10][C:9](=[O:11])[NH:8][C:7](=[O:12])[C:6]=1[N+:13]([O-])=O>C(O)(=O)C.[Zn]>[NH:10]1[C:5]2[CH:4]=[CH:3][NH:13][C:6]=2[C:7](=[O:12])[NH:8][C:9]1=[O:11]
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C1=C(C(NC(N1)=O)=O)[N+](=O)[O-])C
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Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min Acetic acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 80°
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated for a further 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
then washed with acetic acid
|
Type
|
WASH
|
Details
|
washed with water (25 mL)
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in sodium hydroxide (5%, 10 mL)
|
Type
|
TEMPERATURE
|
Details
|
This solution was warmed to 70°
|
Type
|
ADDITION
|
Details
|
was added until pH 5-6
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
The resultant solid was dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(NC(C2=C1C=CN2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |